N-(4-chlorophenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide N-(4-chlorophenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide
Brand Name: Vulcanchem
CAS No.: 878052-88-1
VCID: VC11888546
InChI: InChI=1S/C23H24ClN3O2S/c24-17-8-10-18(11-9-17)25-22(28)16-30-21-14-27(20-7-3-2-6-19(20)21)15-23(29)26-12-4-1-5-13-26/h2-3,6-11,14H,1,4-5,12-13,15-16H2,(H,25,28)
SMILES: C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)Cl
Molecular Formula: C23H24ClN3O2S
Molecular Weight: 442.0 g/mol

N-(4-chlorophenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide

CAS No.: 878052-88-1

Cat. No.: VC11888546

Molecular Formula: C23H24ClN3O2S

Molecular Weight: 442.0 g/mol

* For research use only. Not for human or veterinary use.

N-(4-chlorophenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide - 878052-88-1

Specification

CAS No. 878052-88-1
Molecular Formula C23H24ClN3O2S
Molecular Weight 442.0 g/mol
IUPAC Name N-(4-chlorophenyl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfanylacetamide
Standard InChI InChI=1S/C23H24ClN3O2S/c24-17-8-10-18(11-9-17)25-22(28)16-30-21-14-27(20-7-3-2-6-19(20)21)15-23(29)26-12-4-1-5-13-26/h2-3,6-11,14H,1,4-5,12-13,15-16H2,(H,25,28)
Standard InChI Key IZBBLULTPMAAOV-UHFFFAOYSA-N
SMILES C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)Cl
Canonical SMILES C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)Cl

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s structure combines four distinct subunits:

  • 4-Chlorophenyl Group: A benzene ring substituted with a chlorine atom at the para position, enhancing lipophilicity and influencing membrane permeability.

  • Indole Core: A bicyclic aromatic system comprising a benzene ring fused to a pyrrole ring, commonly associated with bioactivity in natural and synthetic compounds.

  • Piperidine-2-One Ethyl Chain: A six-membered saturated ring with an amide group at the 2-position, contributing to conformational flexibility and hydrogen-bonding potential.

  • Sulfanyl-Acetamide Linker: A thioether bridge connecting the indole and acetamide groups, offering stability and potential redox activity.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS No.878052-88-1
Molecular FormulaC₂₃H₂₄ClN₃O₂S
Molecular Weight442.0 g/mol
IUPAC NameN-(4-chlorophenyl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfanylacetamide
SMILESC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)Cl

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of N-(4-chlorophenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide likely involves multi-step organic reactions:

  • Indole Core Formation: Fischer indole synthesis or Madelung cyclization to construct the indole backbone.

  • Piperidine-Ethyl Integration: Alkylation of the indole nitrogen with a bromoethyl-piperidinone intermediate under basic conditions.

  • Sulfanyl-Acetamide Coupling: Thiol-ene reaction or nucleophilic substitution to attach the sulfanyl-acetamide moiety.

Table 2: Hypothetical Synthetic Steps

StepReaction TypeReagents/ConditionsIntermediate
1Indole synthesisPhenylhydrazine, ketone, H₂SO₄Indole
2N-AlkylationBromoethyl-piperidinone, K₂CO₃N-Substituted indole
3Thioether formationChloroacetamide, NaSH, DMFTarget compound

Inferred Biological Activities

Pharmacophore Analysis

The compound’s functional groups align with known pharmacophores in medicinal chemistry:

  • Indole: Modulates serotonin receptors and kinase inhibitors.

  • Piperidine: Enhances blood-brain barrier penetration in neuroactive drugs.

  • Sulfanyl Group: Participates in disulfide bonding with cysteine residues in enzymes.

Target ClassMechanism of ActionStructural Basis
KinasesATP-binding site inhibitionIndole mimics adenine ring
GPCRsAllosteric modulationPiperidine enhances lipophilicity
Redox EnzymesThiol-disulfide interchangeSulfanyl group acts as substrate

Pharmacological and Toxicological Considerations

ADMET Profiling

  • Absorption: High logP (~3.5) suggests good intestinal absorption but potential first-pass metabolism.

  • Metabolism: Likely substrates for CYP3A4 due to the piperidine moiety.

  • Toxicity: Chlorophenyl groups may confer hepatotoxic risks at high doses.

Table 3: Predicted ADMET Properties

ParameterPredictionRationale
Water SolubilityLow (logS ≈ -4.2)High lipophilicity
Plasma Protein Binding>90%Aromatic and hydrophobic regions
hERG InhibitionModerate riskPiperidine basicity

Regulatory Status and Research Directions

Current Status

Designated "For research use only", the compound lacks clinical trial data. Regulatory approval would require extensive preclinical studies, including:

  • In vitro cytotoxicity assays.

  • In vivo efficacy models for hypothesized indications.

  • Metabolic stability testing in microsomal systems.

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Modifying the sulfanyl linker or piperidine ring to optimize target affinity.

  • Prodrug Development: Masking the acetamide group to improve bioavailability.

  • Target Deconvolution: High-throughput screening to identify primary biological targets.

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